molecular formula C21H20N4O3S B10915792 (2E)-13-acetyl-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

(2E)-13-acetyl-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Cat. No.: B10915792
M. Wt: 408.5 g/mol
InChI Key: XCMWWRWNKMTSRB-LFIBNONCSA-N
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Description

“16-ACETYL-13-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7610~2,7~0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE” is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “16-ACETYL-13-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE” typically involves multiple steps, including the formation of the core tetracyclic structure, introduction of the pyrazole moiety, and acetylation. Each step requires specific reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tetracyclic structures with pyrazole moieties or acetylated derivatives. Examples could be:

  • 16-ACETYL-13-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE
  • 16-ACETYL-13-[(E)-1-(1-PHENYL-1H-PYRAZOL-3-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE

Uniqueness

The uniqueness of “16-ACETYL-13-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

(13E)-16-acetyl-13-[(1-ethylpyrazol-3-yl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one

InChI

InChI=1S/C21H20N4O3S/c1-4-24-10-9-13(23-24)11-16-19(27)25-18-14-7-5-6-8-15(14)28-21(3,17(18)12(2)26)22-20(25)29-16/h5-11,17-18H,4H2,1-3H3/b16-11+

InChI Key

XCMWWRWNKMTSRB-LFIBNONCSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)C

Canonical SMILES

CCN1C=CC(=N1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)C

Origin of Product

United States

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